molecular formula C14H26N2O3 B1398023 tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate CAS No. 1257293-69-8

tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate

Cat. No. B1398023
CAS RN: 1257293-69-8
M. Wt: 270.37 g/mol
InChI Key: VVCIRCLHTKTYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H26N2O3 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate” are not fully detailed in the search results. The molecular weight is reported to be 270.37 g/mol.

Scientific Research Applications

Anticancer Agent

Piperidine derivatives have been utilized as anticancer agents due to their ability to interfere with various biological pathways involved in cancer cell proliferation and survival . The specific compound could be explored for its efficacy in this area.

Antiviral Activity

These compounds are also known for their antiviral properties, which make them candidates for the development of new antiviral drugs . Further research could determine the effectiveness of tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate against specific viruses.

Antimicrobial and Antifungal Uses

Piperidine derivatives exhibit antimicrobial and antifungal activities, which could be beneficial in treating various infections . This compound could be synthesized and tested against a range of microbial and fungal strains.

Analgesic and Anti-inflammatory Properties

These derivatives are known to possess analgesic and anti-inflammatory effects, making them useful in pain management and inflammatory conditions . Research could focus on the pain-relieving potential of this specific derivative.

Anti-Alzheimer’s Disease

Piperidine derivatives have been used in drugs targeting Alzheimer’s disease therapy due to their impact on neurotransmitter systems . The compound could be investigated for its potential cognitive benefits.

Anticoagulant Applications

Some piperidine derivatives serve as anticoagulants, helping to prevent blood clots . The tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate could be assessed for its anticoagulant properties.

Future Directions

The future directions for “tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate” are not specified in the search results. Given its use in research , it may have potential applications in various fields of study, but without specific information, it’s difficult to predict future directions.

properties

IUPAC Name

tert-butyl 4-[methyl(oxetan-3-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-5-11(6-8-16)15(4)12-9-18-10-12/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCIRCLHTKTYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-(methylamino)piperidine-1-carboxylic acid tert-butyl ester (200 mg, 0.93 mmol) and oxetan-3-one (56 mg, 0.78 mmol) in DCE (6 mL) was stirred at room temperature for 2 h before the addition of sodium triacetoxyborohydride (264 mg, 1.24 mmol). The resulting mixture was stirred for 16 h, then loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH/DCM and the product eluted with 2M NH3/MeOH. The resulting oil was purified by column chromatography (Si—PCC, MeOH/DCM, 0-20%) affording 4-(Methyl(oxetan-3-yl)amino)piperidine-1-carboxylic acid tert-butyl ester as an oil (40 mg, 16%). 1H NMR (CDCl3, 300 MHz): δ 4.66 (t, J=6.6 Hz, 2H); 4.61 (t, J=6.6 Hz, 2H); 4.16 (s, 2H); 3.95 (p, J=6.6 Hz, 1H); 2.63 (t, J=12.5 Hz, 2H); 2.39 (tt, J=11.7, 3.7 Hz, 1H); 2.20 (s, 3H); 1.60 (d, J=12.5 Hz, 2H); 1.46 (s, 9H); 1.44-1.28 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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